molecular formula C12H9ClN2O3 B1489304 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1511696-89-1

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

Cat. No.: B1489304
CAS No.: 1511696-89-1
M. Wt: 264.66 g/mol
InChI Key: MEWQXYOWVPMGIE-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3, a 2-methoxyphenyl group at position 6, and a carboxylic acid moiety at position 3. The ester has a molecular formula of C₁₄H₁₃ClN₂O₃ and a molecular weight of 292.72 g/mol . Hydrolysis of the ester group would yield the carboxylic acid, which may exhibit enhanced solubility and reactivity due to the free acid group.

Properties

IUPAC Name

3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQXYOWVPMGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Pyridazine Derivative Synthesis

Pyridazine derivatives, particularly those substituted with chloro and aryl groups, are typically synthesized via multistep routes involving:

  • Formation of the pyridazine core from precursors such as mucochloric acid or dichlorofuranones.
  • Introduction of aryl substituents (e.g., 2-methoxyphenyl) via nucleophilic aromatic substitution or cross-coupling methods.
  • Functionalization at the 4-position to install the carboxylic acid group.

The compound of interest, 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid, can be viewed as a pyridazine ring bearing a chlorine atom at position 3, a 2-methoxyphenyl substituent at position 6, and a carboxylic acid at position 4.

Key Synthetic Strategies and Reaction Pathways

Starting Materials and Core Pyridazine Formation

  • Mucochloric acid and benzene derivatives are common starting materials for preparing chlorinated pyridazine cores. For example, mucochloric acid reacts with benzene under Friedel-Crafts conditions (AlCl₃ catalyst) to form dichlorofuranones, which are then converted to chlorophenylpyridazinones via hydrazine-mediated cyclization in DMF solvent at elevated temperature (~80°C).

  • In related syntheses, 3,4-dichloro-5-phenylfuran-2(5H)-one intermediates have been prepared by adding mucochloric acid slowly to benzene and anhydrous aluminum chloride, followed by extraction and recrystallization to yield crystalline solids with 60% yield.

Carboxylic Acid Group Installation at Position 4

  • The carboxylic acid function at position 4 is typically introduced by oxidation or hydrolysis of ester or nitrile precursors. In related pyridazine chemistry, esters formed during intermediate steps are hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

  • Alternatively, direct formation of the carboxylic acid can be achieved by ring closure reactions involving dicarbonyl precursors followed by selective chlorination and substitution steps.

Representative Preparation Procedure (Adapted from Related Pyridazine Syntheses)

Step Reaction Conditions Yield (%) Notes
1 Friedel-Crafts acylation of mucochloric acid with benzene Mucochloric acid + benzene + AlCl₃, room temperature, 3 h ~60% Formation of 3,4-dichloro-5-phenylfuran-2(5H)-one intermediate
2 Cyclization with hydrazine hydrate Hydrazine hydrate (80%) in DMF, 80°C, 40 min ~68% Formation of 5-chloro-6-phenylpyridazin-3(2H)-one core
3 Introduction of 2-methoxyphenyl substituent Reaction with 2-methoxyphenyl halide + K₂CO₃ in acetone, room temperature Variable Expected via nucleophilic substitution or cross-coupling
4 Hydrolysis or oxidation to carboxylic acid Acidic or basic hydrolysis of ester intermediate Variable Conversion to this compound

Reaction Condition Optimization and Yield Considerations

  • Solvent choice : DMF has been shown to improve yields in pyridazine ring formation (68% yield at 80°C) compared to other solvents.

  • Reaction temperature and time : Controlled heating (e.g., 80°C for 40 min) is critical for cyclization efficiency; prolonged heating or higher temperatures may reduce purity.

  • Base and halide selection : For aryl substitution, anhydrous potassium carbonate is preferred as base; halide identity (chloride, bromide) influences reaction rate and yield.

  • Purification : Recrystallization from dioxane or methanol and preparative TLC are commonly used to isolate pure products.

Research Findings and Analytical Characterization

  • The synthesized pyridazine derivatives, including chlorinated and aryl-substituted compounds, have been fully characterized by melting point, NMR, and elemental analysis, confirming structural integrity.

  • Yields vary depending on reaction conditions but generally range from 60-80% for key intermediates and final products.

  • The presence of the chloro substituent at position 3 is stable under the reaction conditions used for aryl substitution and acid formation, indicating selective reactivity at other positions.

Summary Table of Key Preparation Methods

Compound Stage Starting Materials Reaction Type Conditions Yield (%) Reference
3,4-Dichloro-5-phenylfuran-2(5H)-one Mucochloric acid + benzene + AlCl₃ Friedel-Crafts acylation RT, 3 h 60%
5-Chloro-6-phenylpyridazin-3(2H)-one Dichlorofuranone + hydrazine hydrate Cyclization DMF, 80°C, 40 min 68%
6-(2-Methoxyphenyl) substitution Chloropyridazinone + 2-methoxyphenyl halide + K₂CO₃ Nucleophilic substitution / cross-coupling Acetone, RT Variable Inferred from
4-Carboxylic acid formation Ester or nitrile intermediates Hydrolysis or oxidation Acidic/basic conditions Variable Related pyridazine syntheses

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
  • Core Structure : Pyridine ring (one nitrogen atom) vs. pyridazine (two adjacent nitrogens).
  • Substituents: Amino group at position 4, chloro at 3, and a tri-substituted phenyl (Cl, F, OMe) at position 5.
  • Application : Used as a herbicide, often combined with fluroxypyr to enhance weed control in crops like wheat and corn .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (HR218541)
  • Core Structure : Pyrazolo-pyridine bicyclic system.
  • Substituents : Cyclopropyl and 2-fluorophenyl groups contribute to steric bulk.
  • Molecular Weight : 345.76 g/mol .
  • Application : Likely a pharmaceutical intermediate due to its complex structure.

Heterocyclic Variants with Functional Group Modifications

3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic Acid
  • Core Structure : Pyridine ring.
  • Substituents : Sulfanyl (S-linked) group at position 6 instead of methoxyphenyl.
  • Molecular Weight : 279.74 g/mol .
  • Reactivity : The sulfur atom may influence redox properties and metal coordination, differing from the electron-donating methoxy group in the target compound.
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid
  • Core Structure : Pyrimidine ring (two nitrogens at positions 1 and 3).
  • Substituents: Cyclopropyl and a substituted amino group.
  • Molecular Weight : 318.76 g/mol .
  • Potential Use: Agrochemical or medicinal chemistry due to its nitrogen-rich scaffold.

Physicochemical and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid Pyridazine Cl, 2-methoxyphenyl, COOH ~278.68* Research/Agrochemical
Ethyl ester derivative Pyridazine Cl, 2-methoxyphenyl, COOEt 292.72 Lab intermediate
4-Amino-3-chloro-6-(tri-substituted phenyl)pyridine-2-carboxylic acid Pyridine NH₂, Cl, (Cl, F, OMe)-phenyl, COOH ~354.15† Herbicide
HR218541 Pyrazolo-pyridine Cl, cyclopropyl, 2-fluorophenyl, COOH 345.76 Pharmaceutical intermediate
3-Chloro-6-sulfanylpyridine-2-carboxylic acid Pyridine Cl, (4-methylphenyl)-S, COOH 279.74 Synthetic intermediate

*Estimated based on ethyl ester hydrolysis. †Calculated from molecular formula C₁₂H₈Cl₂FNO₃.

Key Findings and Implications

Bicyclic systems (e.g., pyrazolo-pyridine in HR218541) enhance structural rigidity, which may improve target selectivity .

Substituent Effects :

  • Electron-withdrawing groups (Cl, F) increase stability and reactivity, as seen in herbicidal pyridine analogs .
  • Methoxy groups (target compound) may enhance lipophilicity, impacting membrane permeability.

Applications :

  • Carboxylic acid derivatives are often utilized as active ingredients (e.g., herbicides) or hydrolyzed precursors (e.g., prodrug esters) .

Biological Activity

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H10_{10}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 264.66 g/mol
  • Functional Groups : Contains a pyridazine ring with a chlorine atom at the 3-position and a methoxyphenyl group at the 6-position, along with a carboxylic acid at the 4-position.

The unique substitution pattern enhances its electronic properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of p38 MAP Kinase :
    • This compound has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular responses to stress and inflammation. Inhibition of this pathway could be beneficial for treating autoimmune and inflammatory diseases.
  • Antimicrobial Properties :
    • Studies have shown that this compound possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrate that the compound can significantly reduce levels of inflammatory cytokines like TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
p38 MAPK InhibitionReduces inflammatory responses
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryLowers cytokine levels (TNF-α, IL-6)

Detailed Research Findings

  • p38 MAPK Inhibition :
    • A study highlighted the compound's ability to inhibit p38 MAPK activity, leading to decreased expression of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Antimicrobial Efficacy :
    • Research evaluated the antimicrobial activity against various bacterial strains, reporting MIC values ranging from 5 to 20 µM for effective inhibition. The compound demonstrated particular efficacy against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Mechanisms :
    • In vitro studies showed that treatment with this compound resulted in significant reductions in NF-κB activation, highlighting its role in modulating inflammatory pathways.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

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